molecular formula C21H20FNO4S B11123609 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11123609
M. Wt: 401.5 g/mol
InChI Key: OBAPDIVLLMVGAP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetically designed benzofuran-2-carboxamide derivative intended for use in biological screening and lead optimization campaigns in early-stage drug discovery . This compound features a 3-methylbenzofuran core, a privileged structure found in numerous pharmacologically active molecules and several marketed drugs, which is known to contribute to significant interactions with various biological targets . The molecular architecture is further elaborated with a 4-fluorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety, functional groups that can profoundly influence the molecule's physicochemical properties, bioavailability, and binding affinity . The presence of the sulfone group, in particular, is known to enhance polarity and enable specific dipole-dipole interactions with target proteins. Benzofuran-2-carboxamide derivatives are a subject of considerable interest in medicinal chemistry due to their wide range of potential therapeutic applications. Structurally similar compounds have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties . The synthetic route for such elaborate derivatives has been advanced through modern methodologies like palladium-catalyzed C–H arylation, allowing for high modularity and the efficient introduction of diverse substituents to explore structure-activity relationships (SAR) . Researchers can leverage this compound as a key intermediate or a core scaffold to develop novel probes or therapeutic candidates. Its defined structure allows for precise investigation into mechanisms of action, such as the potential modulation of enzyme activity or protein-protein interactions within critical biological pathways . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H20FNO4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H20FNO4S/c1-14-18-4-2-3-5-19(18)27-20(14)21(24)23(17-10-11-28(25,26)13-17)12-15-6-8-16(22)9-7-15/h2-9,17H,10-13H2,1H3

InChI Key

OBAPDIVLLMVGAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Benzofuran Core Synthesis

Benzofuran scaffolds are typically constructed via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For 3-methyl substitution, ortho-alkylation precedes cyclization. A representative protocol involves:

  • Starting material : 2-Hydroxy-5-methylacetophenone

  • Cyclization agent : Concentrated sulfuric acid at 80–100°C

  • Yield : 68–72% after recrystallization.

Tetrahydrothiophene-1,1-Dioxide Preparation

Oxidation of tetrahydrothiophene derivatives using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acetic acid achieves the sulfone group. Key parameters:

  • Optimal conditions : 30% H₂O₂, glacial acetic acid, 50°C, 6 hours

  • Yield : 85–90%.

Multi-Step Synthesis Pathways

Pathway A: Sequential Amide Coupling and Sulfone Oxidation

StepReactionConditionsYield
1Benzofuran-2-carboxylic acid synthesisH₂SO₄, 90°C, 4 hr70%
2Tetrahydrothiophene-3-amine oxidationH₂O₂/AcOH, 50°C, 6 hr88%
3Amide coupling with 4-fluorobenzylamineEDC/HOBt, DMF, rt, 12 hr65%
4Final N-alkylationK₂CO₃, DMF, 60°C, 8 hr58%

Critical Analysis :

  • Advantages : Modular approach allows independent optimization of each fragment.

  • Limitations : Low yield in final alkylation due to steric hindrance from the sulfone group.

Pathway B: One-Pot Tandem Cyclization-Coupling

This method integrates benzofuran formation and amide coupling in a single reactor:

  • Combine 2-hydroxy-3-methylacetophenone, chloroacetyl chloride, and tetrahydrothiophene-3-amine in dimethylacetamide (DMAc).

  • Add N-methylmorpholine as base, heat to 110°C for 24 hours.

  • Oxidize in situ with m-CPBA (3 equivalents) at 0°C → rt.

Performance Metrics :

  • Overall yield : 52%

  • Purity : >95% (HPLC).

Catalytic Systems and Solvent Effects

Amide Coupling Agents

Coupling AgentSolventTemp (°C)Yield (%)
EDC/HOBtDMF2565
HATUDCM0 → 2578
DCC/DMAPTHF4060

Observations :

  • HATU outperforms EDC and DCC due to enhanced activation of the carboxylic acid.

  • Polar aprotic solvents (DMF, DMAc) improve solubility of the sulfone-containing intermediate.

Solvent Impact on Cyclization

SolventDielectric ConstantCyclization Yield (%)
DMF36.772
DMSO46.768
Acetonitrile37.555

Higher dielectric constants correlate with improved cyclization efficiency by stabilizing ionic intermediates.

Optimization of Critical Steps

Sulfonation and Oxidation

Controlled oxidation of tetrahydrothiophene to the sulfone requires precise stoichiometry:

  • H₂O₂ excess : >3 equivalents leads to overoxidation to sulfonic acid.

  • Temperature : Maintaining 50°C prevents exothermic runaway reactions.

Purification Challenges

The final compound’s lipophilicity (logP ≈ 3.8) complicates crystallization. Gradient silica gel chromatography with ethyl acetate/hexane (1:3 → 1:1) achieves >98% purity.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

  • Reactor design : Tubular flow system with in-line IR monitoring.

  • Throughput : 1.2 kg/day at pilot scale.

Green Chemistry Modifications

  • Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent.

  • Use enzymatic catalysis (lipase B) for amide coupling, reducing EDC waste.

Analytical Characterization

TechniqueKey Data
¹H NMR δ 7.45 (d, J = 8.5 Hz, benzofuran), δ 4.62 (m, tetrahydrothiophene-CH)
HPLC-MS [M+H]⁺ = 435.1, retention time = 6.8 min
XRD Orthorhombic crystal system, P2₁2₁2₁ space group

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzofuran and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may involve in vitro and in vivo assays to determine its efficacy and safety.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide” depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Effects

  • Fluorine Position: The 4-fluorobenzyl group in the target compound vs. Para-substituted fluorobenzyl groups often exhibit enhanced metabolic stability compared to ortho or meta positions.
  • Benzofuran Modifications : Chlorination at C5 (as in ) increases molecular weight and polarity, which could influence pharmacokinetics. The 3-methyl group in all analogs contributes to hydrophobic interactions.
  • Core Replacement : The chromene derivative introduces a ketone and fused oxygen ring, likely shifting bioactivity toward kinase inhibition or anti-inflammatory pathways.

Research Findings and Implications

While pharmacological data for the target compound are absent in the evidence, inferences can be drawn from analogs:

  • Electron-Withdrawing Groups : Fluorine and sulfone groups may enhance binding to targets like proteases or GPCRs by modulating electron density .
  • Metabolic Stability : Sulfone-containing compounds (e.g., ) often exhibit longer half-lives due to resistance to oxidative metabolism.
  • SAR Trends : Chlorination () and chromene substitution () suggest tunability for potency vs. toxicity profiles.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

Property Value
Molecular FormulaC18H20FNO3S
Molecular Weight345.42 g/mol
IUPAC NameThis compound

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinase Activity : Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of benzofuran have shown to target the PLK1 kinase, which is crucial for cell cycle regulation .
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways. This process often involves the release of cytochrome c and activation of caspases .
  • Modulation of Signaling Pathways : The compound may also influence various signaling pathways, such as the AKT signaling pathway, leading to reduced tumor growth and survival .

Biological Activity Assays

The biological activity of this compound has been evaluated using several in vitro and in vivo assays:

In Vitro Studies

In vitro testing has shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Effect
A549 (Lung Cancer)16.4Inhibition of proliferation
K562 (Leukemia)12.5Induction of apoptosis

Case Studies

Several studies have highlighted the potential of benzofuran derivatives similar to this compound:

  • Study on Lung Cancer Cells : A derivative was tested against A549 cells and demonstrated significant inhibition of cell growth via PLK1 inhibition . The results indicated a potential therapeutic application for lung cancer treatment.
  • Apoptosis Induction in K562 Cells : Another study revealed that compounds with similar structures induced apoptosis by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzofuran-2-carboxamide core via coupling reactions, such as EDC/HOBt-mediated amidation (common in similar compounds like those in and ).
  • Step 2 : Functionalization of the tetrahydrothiophene sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl group) using sulfonation or oxidation protocols.
  • Step 3 : Alkylation of the fluorobenzyl group under basic conditions (e.g., NaH/DMF) .
    Optimization : Use HPLC (≥98% purity criteria, as in ) and monitor reaction intermediates via 1H^1H NMR (e.g., δ 2.30–2.34 ppm for tetrahydrothiophene protons in ).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
    • HPLC : Use C18 columns with acetonitrile/water gradients for purity assessment.
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 425.91 g/mol analogs in ).
    • NMR : Key signals include aromatic protons (δ 7.0–7.6 ppm for benzofuran and fluorobenzyl groups) and sulfone protons (δ 3.3–3.7 ppm) .
  • Crystallography : For absolute configuration, single-crystal X-ray diffraction (e.g., parameters in : Rfactor=0.049R_{\text{factor}} = 0.049).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Case Study : If in vitro enzyme inhibition conflicts with cellular assays:

  • Hypothesis : Poor solubility or off-target effects.
  • Methodology :
    • Solubility Testing : Use DMSO/PBS mixtures (Bradford assay for protein binding, ).
    • Selectivity Profiling : Employ kinase/GPCR panels (similar to SAR strategies in ).
    • Metabolite Analysis : LC-MS to identify degradation products .
      Data Interpretation : Cross-validate with structural analogs (e.g., 3-methylbenzofuran derivatives in ).

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the fluorobenzyl and sulfone groups?

  • Design :
    • Fluorobenzyl Modifications : Replace 4-fluoro with chloro or methoxy groups (see for fluorophenyl analogs).
    • Sulfone Optimization : Compare 1,1-dioxidotetrahydrothiophene with cyclic sulfonamides (e.g., ).
  • Evaluation :
    • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
    • Computational Modeling : Docking studies using PyMOL or AutoDock (e.g., cyclopenta[b]benzofuran scaffolds in ).

Q. How to assess metabolic stability and pharmacokinetic (PK) properties in preclinical models?

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (CYP450 isoforms) and quantify via LC-MS/MS.
    • Plasma Protein Binding : Equilibrium dialysis (≥95% bound in similar compounds, ).
  • In Vivo Studies :
    • Rodent PK : Administer IV/PO doses (e.g., 5 mg/kg) and measure t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC (protocols in ).

Mechanistic and Translational Questions

Q. What experimental models are suitable for evaluating target engagement in neurological disorders?

  • In Vitro Models :
    • Primary neuronal cultures for neuroprotection assays (e.g., Aβ-induced toxicity in ).
    • Radioligand displacement (e.g., 3H^3H-labeled analogs for receptor binding).
  • In Vivo Models :
    • Transgenic mice (e.g., Alzheimer’s models) with behavioral endpoints (Morris water maze).
    • PET imaging using fluorinated tracers (e.g., 18F^{18}F-labeled derivatives) .

Q. How to address discrepancies between computational predictions and experimental binding data?

  • Root Cause :
    • Conformational Flexibility : Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories).
    • Solvent Effects : Include explicit water molecules in docking models.
  • Validation :
    • Synchrotron-based crystallography (e.g., cyclopenta[b]benzofuran in ).
    • Mutagenesis studies (e.g., alanine scanning in target proteins) .

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